molecular formula C17H18N2O4 B5631718 N-(3-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(3-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No.: B5631718
M. Wt: 314.34 g/mol
InChI Key: KSAQJLZZYIXLGK-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It features a nitrophenyl group and a trimethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves the following steps:

    Acylation: The attachment of an acetamide group to the nitrophenyl compound.

    Etherification: The formation of an ether bond between the acetamide derivative and the trimethylphenol.

Industrial Production Methods

Industrial production methods would likely involve large-scale nitration, acylation, and etherification processes, optimized for yield and purity. Specific conditions such as temperature, solvent, and catalysts would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Nitro derivatives or nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated or other substituted phenyl derivatives.

Scientific Research Applications

N-(3-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide: may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The nitrophenyl and trimethylphenoxy groups could play roles in binding to molecular targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
  • N-(3-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide
  • N-(3-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide

Uniqueness

The specific positioning of the nitro and trimethylphenoxy groups can significantly influence the compound’s reactivity, stability, and biological activity

Properties

IUPAC Name

N-(3-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-7-8-12(2)17(13(11)3)23-10-16(20)18-14-5-4-6-15(9-14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAQJLZZYIXLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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